molecular formula C10H6F4N2OS B5618277 4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B5618277
M. Wt: 278.23 g/mol
InChI Key: QXQSTMROBLUVFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-amine" often involves multi-step chemical reactions, starting from simpler molecules. Although specific details about the synthesis of this compound are scarce in the literature, related research indicates the general approach involves nucleophilic substitution reactions, condensations, and the use of catalysts to achieve the desired molecular architecture (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common methods used to elucidate structural details. For compounds similar to "4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-amine", studies have shown the importance of understanding the orientation of functional groups and the overall 3D arrangement for predicting reactivity and interaction with biological targets (Kennedy et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of "4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-amine" can be inferred from studies on similar compounds, which exhibit a range of reactions including nucleophilic substitution, cyclization, and interactions with various reagents leading to the formation of novel structures with potential biological activities (Mykhaylychenko et al., 2015).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity are influenced by the molecular structure. For thiazole derivatives, these properties are crucial for their application in material science and pharmaceuticals. The crystal structure and solubility in various solvents are often studied using techniques like X-ray diffraction and solubility tests to understand the material's behavior under different conditions (Yahiaoui et al., 2019).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including "4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-amine," are defined by their functional groups and molecular structure. Studies on similar compounds show that they can participate in a variety of chemical reactions, offering a broad range of chemical behaviors. This versatility is crucial for their application in synthesizing novel compounds and materials with desired functionalities (Thabet et al., 2020).

properties

IUPAC Name

4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2OS/c1-17-9-7(13)5(11)4(6(12)8(9)14)3-2-18-10(15)16-3/h2H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQSTMROBLUVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C2=CSC(=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

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